molecular formula C27H25NO3 B13944227 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol CAS No. 56501-74-7

1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol

Cat. No.: B13944227
CAS No.: 56501-74-7
M. Wt: 411.5 g/mol
InChI Key: CDFTXLSMNMUKQX-UHFFFAOYSA-N
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Description

1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a central ethanol moiety bonded to two 4-methoxyphenyl groups, one phenyl group, and one 4-pyridyl group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a Michael addition with 4-pyridinecarboxaldehyde, followed by reduction to yield the desired ethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethene: Similar structure but with an ethene moiety instead of ethanol.

    1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)propane: Similar structure but with a propane moiety.

Uniqueness

1,1-Di(4-methoxyphenyl)-2-phenyl-2-(4-pyridyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

56501-74-7

Molecular Formula

C27H25NO3

Molecular Weight

411.5 g/mol

IUPAC Name

1,1-bis(4-methoxyphenyl)-2-phenyl-2-pyridin-4-ylethanol

InChI

InChI=1S/C27H25NO3/c1-30-24-12-8-22(9-13-24)27(29,23-10-14-25(31-2)15-11-23)26(20-6-4-3-5-7-20)21-16-18-28-19-17-21/h3-19,26,29H,1-2H3

InChI Key

CDFTXLSMNMUKQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=CC=C3)C4=CC=NC=C4)O

Origin of Product

United States

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